![molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 39974-68-0](/img/structure/B2356630.png)
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a compound with a unique structure that allows for innovative studies. It is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The compound can be synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . This method is advantageous as it avoids isomer separation, which reduces the yield and increases the cost .Chemical Reactions Analysis
In the synthesis of spirotetramat, 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione undergoes a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . These reactions proceed readily, with high yields and no further purification .Physical And Chemical Properties Analysis
The compound has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- Applications :
- Spirocyclotriphosphazenes : Researchers have used this compound in the synthesis of spirocyclotriphosphazenes, which have applications in materials science and catalysis .
- δ-Opioid Receptor Agonists : Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been identified as novel δ-opioid receptor-selective agonists, potentially useful in pain management and neuropharmacology .
Thin-Layer Chromatography (TLC)
- Applications :
- Stationary Phases : 1,4-Dioxa-8-azaspiro[4.5]decane can serve as a stationary phase in TLC. It has been used on normal-phase silica gel, reverse-phase silica gel, and aluminum oxide plates .
Safety Considerations
- Hazards : 1,4-Dioxa-8-azaspiro[4.5]decane may cause skin and eye irritation and respiratory irritation. Proper precautions (e.g., protective gear, ventilation) are essential when handling this compound .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Mécanisme D'action
Target of Action
The primary targets of 3,8-Dioxa-1-azaspiro[4Related compounds have been found to interact with delta opioid receptors .
Mode of Action
The mode of action of 3,8-Dioxa-1-azaspiro[4It’s suggested that related compounds may bind to the orthosteric site of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Dioxa-1-azaspiro[4Related compounds have been found to exhibit a slight bias towards g-protein signaling .
Pharmacokinetics
The ADME properties of 3,8-Dioxa-1-azaspiro[4Related compounds have been optimized for optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 3,8-Dioxa-1-azaspiro[4Related compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Dioxa-1-azaspiro[4It’s known that certain environmental factors can influence the action of related compounds .
Propriétés
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJJABYHBJIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
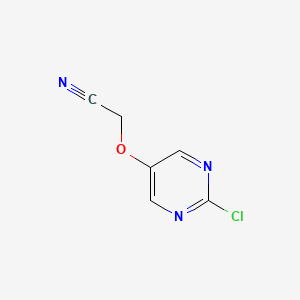
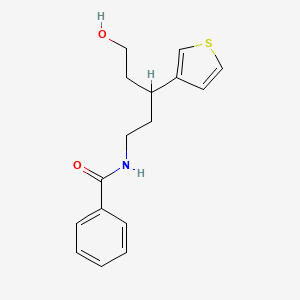
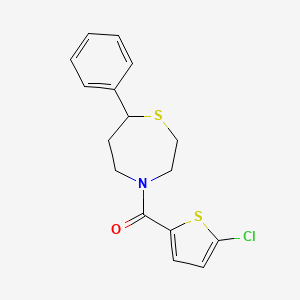
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)

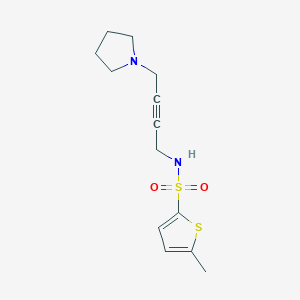
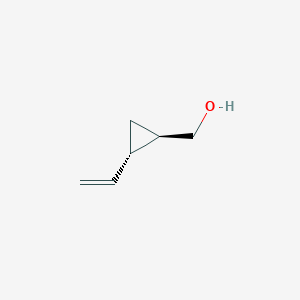
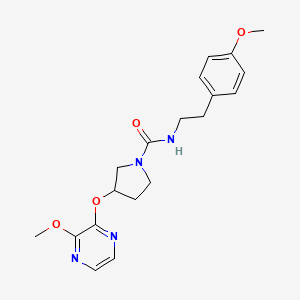
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
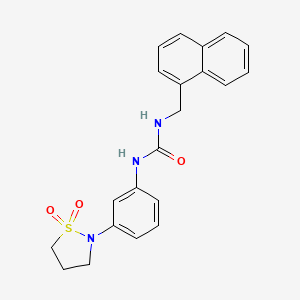
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)
